N-[(4-methoxyoxan-4-yl)methyl]-1-(6-methoxypyridin-3-yl)methanamine
Description
N-[(4-methoxyoxan-4-yl)methyl]-1-(6-methoxypyridin-3-yl)methanamine is a synthetic organic compound that features a methoxy-substituted oxane ring and a methoxy-substituted pyridine ring
Properties
IUPAC Name |
N-[(4-methoxyoxan-4-yl)methyl]-1-(6-methoxypyridin-3-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-17-13-4-3-12(10-16-13)9-15-11-14(18-2)5-7-19-8-6-14/h3-4,10,15H,5-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCGXEVZGQKMAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)CNCC2(CCOCC2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyoxan-4-yl)methyl]-1-(6-methoxypyridin-3-yl)methanamine typically involves multi-step organic reactions. One common approach is to start with the appropriate methoxy-substituted oxane and pyridine precursors. These precursors undergo a series of reactions, including nucleophilic substitution and reductive amination, to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated reactors and advanced purification techniques, such as chromatography, is common in industrial production.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyoxan-4-yl)methyl]-1-(6-methoxypyridin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl, acyl, or aryl groups.
Scientific Research Applications
N-[(4-methoxyoxan-4-yl)methyl]-1-(6-methoxypyridin-3-yl)methanamine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biochemical assays and studies.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(4-methoxyoxan-4-yl)methyl]-1-(6-methoxypyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-methoxyoxan-4-yl)methyl]-1-(6-methoxypyridin-3-yl)methanamine
- N-[(4-methoxyoxan-4-yl)methyl]-1-(6-methoxypyridin-2-yl)methanamine
- N-[(4-methoxyoxan-4-yl)methyl]-1-(6-methoxypyridin-4-yl)methanamine
Uniqueness
This compound is unique due to its specific substitution pattern on the oxane and pyridine rings. This unique structure can confer distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
